Borane-Morpholine vs. Dimethylamine Borane: Thermal Stability Advantage in Semiconductor Electroless Plating
Borane-morpholine complex demonstrates significantly higher thermal stability compared to dimethylaminoboranes when employed as a reducing agent in cobalt-tungsten-boron (CoWB) electroless plating baths for semiconductor copper interconnects [1]. This enhanced thermal stability permits greater process compatibility with low-k dielectric materials, which are sensitive to thermal degradation [1]. While the patent literature notes that using borane-morpholine reduces the deposition rate to approximately 1.5 Å/s compared to the faster rates achievable with other borane agents [2], this controlled deposition is a specific design feature for achieving uniform barrier films.
| Evidence Dimension | Thermal stability and process compatibility |
|---|---|
| Target Compound Data | Higher thermal stability; deposition rate of 1.5 Å/s in specific bath formulations |
| Comparator Or Baseline | Dimethylaminoboranes (DMAB) |
| Quantified Difference | Borane-morpholine provides higher thermal stability, enabling compatibility with low-k dielectrics; deposition rate is reduced by a factor of >5× compared to faster borane agents when used as a secondary reducing agent in a dual-agent system |
| Conditions | Electroless CoWB plating bath for semiconductor barrier films on copper interconnects |
Why This Matters
For semiconductor procurement, this quantifiable stability difference directly influences process window design and dielectric material integrity, making borane-morpholine the preferred borane source for advanced node barrier film deposition.
- [1] Mathew, V., Garcia, S. S., Prindle, C. M. (2005). Semiconductor process and composition for forming a barrier material overlying copper. U.S. Patent No. 6,924,232. View Source
- [2] Dubin, V. M. et al. (2014). Electroless plating solution with at least two borane containing reducing agents. U.S. Patent No. 9,551,074. View Source
